Methyl 3-bromopyridin-4-ylcarbamate

Description

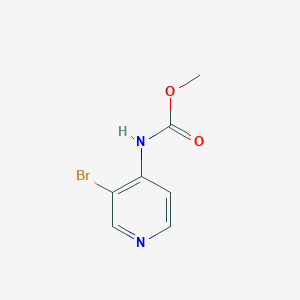

Methyl 3-bromopyridin-4-ylcarbamate is a pyridine derivative featuring a bromine atom at the 3-position and a methyl carbamate group at the 4-position of the pyridine ring. The bromine atom serves as a reactive site for cross-coupling reactions, while the carbamate group enhances stability and modulates solubility.

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

methyl N-(3-bromopyridin-4-yl)carbamate |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-2-3-9-4-5(6)8/h2-4H,1H3,(H,9,10,11) |

InChI Key |

KCZNLUQIIJNPHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(C=NC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

tert-Butyl 3-bromopyridin-4-ylcarbamate

- Structural Differences : Replaces the methyl group in the carbamate with a tert-butyl moiety.

- Synthesis: Synthesized via reaction of 4-amino-3-bromopyridine with Boc₂O (di-tert-butyl dicarbonate) in THF using DIPEA (N-ethyl-N,N-diisopropylamine) as a base, yielding 70% after 48 hours .

- It may also improve solubility in non-polar solvents.

Benzyl 2-hydroxypyridin-3-ylcarbamate

- Structural Differences : Features a benzyl carbamate and a hydroxyl group at the 2-position instead of bromine.

- Reactivity : The hydroxyl group enables hydrogen bonding, altering solubility and reactivity compared to the electron-withdrawing bromine in Methyl 3-bromopyridin-4-ylcarbamate.

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

- Structural Differences : Substitutes bromine with chlorine and introduces an acrylate ester at the 3-position.

- Electronic Effects : Chlorine, being less electronegative than bromine, may reduce the compound’s susceptibility to nucleophilic aromatic substitution. The acrylate group adds conjugation, influencing UV absorption and stability .

(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine Dihydrochloride

- Structural Differences : Integrates a furan ring and a primary amine instead of carbamate and bromine.

- Synthesis : Derived from tert-butyl carbamate precursors via TFA-mediated deprotection, yielding 11.1% after purification . The lower yield highlights challenges in amine-functionalized pyridine synthesis compared to carbamate derivatives.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges : Carbamate protection (e.g., Boc or methyl) improves stability but may require harsh deprotection conditions, as seen in the 11.1% yield of (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride .

- Safety Considerations : Brominated pyridines often necessitate careful handling, whereas benzyl or hydroxyl-substituted derivatives pose fewer hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.